3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
The compound “3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyridine ring attached to a pyrrolidine ring through a sulfonyl linkage. The pyrrolidine ring is further connected to a dihydrobenzo[b][1,4]dioxin ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the attachment of the dihydrobenzo[b][1,4]dioxin ring. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit a planar geometry due to the presence of the aromatic rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the sulfonyl group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar sulfonyl group, while its reactivity could be influenced by the electron-rich pyridine ring .Scientific Research Applications
Environmental and Health Monitoring
Environmental Exposure Assessment : Research on the environmental exposure of populations to organophosphorus and pyrethroid pesticides has been conducted to understand the extent of exposure and its potential health effects. For example, a study in South Australia assessed the exposure of preschool children to neurotoxic insecticides, indicating widespread chronic exposure within this population group (Babina et al., 2012).
Toxicological Impact and Risk Assessment : Studies have also focused on the toxicological impacts of exposure to chemicals similar to the compound . For instance, research into the skin sensitization potential of certain chemicals used in consumer products highlights the importance of understanding and mitigating the risks associated with chemical exposure (Fukushima et al., 2023).
Exposure through Consumer Products and Occupation
Consumer Product Safety : Investigations into the safety of consumer products, such as desk mats treated with antimicrobial agents, demonstrate the need for comprehensive risk assessments to prevent allergic reactions and other health issues (Fukushima et al., 2023).
Occupational Health Studies : Research on the health of firefighters exposed to a mix of polychlorinated and polybrominated compounds underscores the need for monitoring and protective measures for individuals in high-risk occupations (Shaw et al., 2013).
Dietary and Lifestyle Factors
Dietary and Lifestyle Influences : Studies assessing the impact of dietary habits and lifestyle choices on the body's burden of environmental chemicals provide valuable insights into how such factors can influence the levels of potentially harmful compounds in the human body (Miyashita et al., 2015).
Future Directions
Properties
IUPAC Name |
3-chloro-4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-14-10-19-5-3-15(14)25-12-4-6-20(11-12)26(21,22)13-1-2-16-17(9-13)24-8-7-23-16/h1-3,5,9-10,12H,4,6-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQOTHDJEMFTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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